N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine

Description

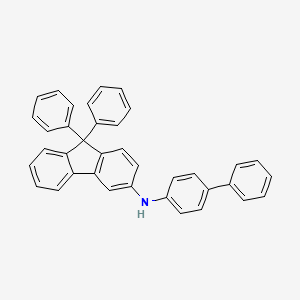

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine (CAS 1268520-04-3) is a fluorene-based derivative with a biphenyl substituent at the 3-position of the fluorene core and two phenyl groups attached to the bridging carbon (C9). This compound is classified as a high-purity (>99.5%) organic semiconductor, primarily used in organic light-emitting diodes (OLEDs) as a hole transport layer (HTL) or electron-blocking layer (EBL) . Its structure combines rigidity from the fluorene backbone with extended conjugation via biphenyl and phenyl groups, enhancing thermal stability and charge transport properties.

Properties

Molecular Formula |

C37H27N |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

9,9-diphenyl-N-(4-phenylphenyl)fluoren-3-amine |

InChI |

InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-36-34(26-32)33-18-10-11-19-35(33)37(36,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H |

InChI Key |

QTPVZBREDRVQMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Fluorene Core Functionalization and Amination

The synthesis often starts from fluorene or fluorenone derivatives. According to patent literature, fluorenone can be converted into 9,9-dichlorofluorene, which serves as a reactive intermediate for further substitution reactions. This chlorination can be achieved using perchloroalkanes in the presence of aqueous base and phase transfer catalysts such as tetraalkylammonium hydroxides (e.g., tetrabutylammonium hydroxide) to facilitate the reaction under mild conditions.

Once 9,9-dichlorofluorene is obtained, nucleophilic substitution with aniline derivatives or phenol can introduce the amine or hydroxy groups at the 9-position. For N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine, the 9-position is substituted with diphenyl groups, which can be introduced via appropriate diphenyl reagents or by coupling reactions.

Introduction of Biphenyl-4-yl Group at the Amino Nitrogen

The biphenyl-4-yl substituent attached to the nitrogen atom is typically introduced through nucleophilic aromatic substitution or cross-coupling reactions such as Buchwald-Hartwig amination. Although specific detailed protocols for this exact compound are scarce, analogous compounds have been synthesized by reacting fluorenamine intermediates with biphenyl-4-yl halides under palladium-catalyzed amination conditions.

Advanced Organometallic and Coupling Reactions

Recent research on fluorene derivatives highlights the use of organometallic reagents and transition metal catalysis to achieve selective functionalization. For example, tert-butyllithium can be used to generate reactive intermediates from substituted fluorenes, which upon treatment with electrophiles such as boron tribromide and subsequent amination steps, yield highly functionalized fluorenamine derivatives.

Additionally, copper-catalyzed click reactions and other coupling methods have been employed in related fluorene systems to introduce complex substituents with high regioselectivity and yields.

Comparative Analysis of Preparation Methods

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Chlorination of Fluorene | Use of perchloroalkane and aqueous base with phase transfer catalyst to obtain 9,9-dichlorofluorene | Mild conditions, high selectivity | Requires careful handling of reagents |

| Nucleophilic Substitution | Reaction of 9,9-dichlorofluorene with amines or phenols to introduce amino or hydroxy groups | Straightforward, well-established | May require purification to remove byproducts |

| Palladium-Catalyzed Amination | Coupling of fluorenamine with biphenyl-4-yl halides under Pd catalysis | High regioselectivity and yield | Expensive catalysts, sensitive to conditions |

| Organolithium and Electrophile | Lithiation of fluorenes followed by electrophilic substitution (e.g., boron tribromide) | Enables complex substitution patterns | Requires low temperature and inert atmosphere |

| Click Chemistry and Cu Catalysis | Copper-catalyzed azide-alkyne cycloaddition for functionalization | Mild, efficient, and versatile | Limited to azide/alkyne functional groups |

Research Findings and Spectroscopic Characterization

The synthesized compounds are typically characterized by nuclear magnetic resonance spectroscopy (proton and carbon NMR), high-resolution mass spectrometry, and sometimes single-crystal X-ray diffraction to confirm structure and purity. Yields reported in related fluorene amine syntheses range around 50-60%, with optimization possible through reaction condition tuning.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, nitro groups

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine has several scientific research applications:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: The compound is utilized in the creation of advanced materials such as liquid crystals and conductive polymers.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can interact with voltage-gated sodium channels, promoting their slow inactivation and reducing neuronal hyperexcitability .

Comparison with Similar Compounds

Positional Isomers: 3-Amine vs. 2-Amine Derivatives

A closely related positional isomer, N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-2-amine (CAS 1268520-04-2), differs only in the substitution position of the biphenyl group (2- vs. 3-amine). Key distinctions include:

Carbazole-Containing Derivatives

Compounds like PCBBiF (CAS 1242056-42-3, N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine ) incorporate a carbazole moiety instead of a simple biphenyl group. Key differences:

- Hole Transport Efficiency : Carbazole’s electron-rich nature enhances hole injection capabilities, making PCBBiF superior in HTL applications compared to the target compound .

- Thermal Stability : The target compound’s diphenylfluorene structure likely provides higher glass transition temperatures (Tg) than dimethylfluorene derivatives like PCBBiF, though specific data are unavailable .

Brominated Derivatives

N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS 1268621-99-3) introduces a bromine atom, enabling further functionalization via cross-coupling reactions. Compared to the target compound:

- Synthetic Flexibility: Bromine allows post-synthetic modifications (e.g., Suzuki coupling), a feature absent in the non-halogenated target compound.

Comparative Data Table

*Thermal stability data for the target compound are inferred from structural analogs.

Biological Activity

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine, also known by its CAS number 1268520-04-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C37H27N

- Molecular Weight : 485.62 g/mol

- Structure : The compound features a biphenyl group attached to a diphenylfluorene structure, which contributes to its unique electronic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Against Cancer Cell Lines

The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This oxidative stress triggers apoptotic pathways, effectively reducing cell viability.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound exhibits low gastrointestinal absorption due to its large molecular size.

- Distribution : It shows moderate lipophilicity with a Log P value indicating favorable membrane permeability.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes; it has been identified as a substrate for CYP2C19.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Log P | 8.05 |

| Bioavailability | Low |

| CYP Inhibition | CYP2C19 (Yes) |

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor growth compared to controls. The study reported a 45% reduction in tumor volume after four weeks of treatment.

Study 2: Mechanistic Insights

In vitro studies showed that the compound activates caspase pathways in cancer cells, leading to apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.